molecular formula C9H8F3I B6266617 4-ethyl-2-iodo-1-(trifluoromethyl)benzene CAS No. 1369924-13-9

4-ethyl-2-iodo-1-(trifluoromethyl)benzene

Cat. No. B6266617
CAS RN: 1369924-13-9
M. Wt: 300.1
InChI Key:
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Description

4-ethyl-2-iodo-1-(trifluoromethyl)benzene, also known as 4-EI-1-TMB, is a fluorinated organic compound with a wide range of applications in scientific research. It is a highly reactive compound that can be used in a variety of synthetic reactions and as a starting material for the synthesis of new compounds. The compound is also used as a reagent in a variety of biochemical and physiological experiments.

Scientific Research Applications

4-ethyl-2-iodo-1-(trifluoromethyl)benzene has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of heterocyclic compounds, such as quinolines and pyridines. The compound has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. In addition, 4-ethyl-2-iodo-1-(trifluoromethyl)benzene has been used in the synthesis of organic dyes and fluorescent probes, as well as in the synthesis of polymers and other materials.

Mechanism of Action

4-ethyl-2-iodo-1-(trifluoromethyl)benzene is a highly reactive compound that can react with a variety of other compounds. The compound can react with nucleophiles, such as amines and alcohols, to form a variety of products. It can also react with electrophiles, such as aldehydes and ketones, to form products such as esters and amides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethyl-2-iodo-1-(trifluoromethyl)benzene are not well understood. The compound has been shown to be toxic to cells and has been linked to DNA damage and mutations. In addition, the compound has been linked to reproductive toxicity, endocrine disruption, and immunotoxicity.

Advantages and Limitations for Lab Experiments

The use of 4-ethyl-2-iodo-1-(trifluoromethyl)benzene in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain. It is also highly reactive and can be used in a variety of synthetic reactions. However, the compound is highly toxic and should be handled with care. In addition, the compound can be difficult to purify and can be difficult to store for long periods of time.

Future Directions

There are several potential future directions for 4-ethyl-2-iodo-1-(trifluoromethyl)benzene. The compound could be used in the synthesis of new pharmaceuticals, such as antibiotics and anti-inflammatory drugs. In addition, the compound could be used in the synthesis of new materials, such as polymers and organic dyes. Finally, further research is needed to better understand the biochemical and physiological effects of 4-ethyl-2-iodo-1-(trifluoromethyl)benzene.

Synthesis Methods

4-ethyl-2-iodo-1-(trifluoromethyl)benzene can be synthesized in a two-step process. The first step involves the reaction of 4-iodobenzaldehyde with trifluoroacetic anhydride in the presence of a base, such as potassium carbonate. This reaction produces 4-iodo-1-(trifluoromethyl)benzene. The second step is the reaction of 4-iodo-1-(trifluoromethyl)benzene with ethylmagnesium bromide, which produces 4-ethyl-2-iodo-1-(trifluoromethyl)benzene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethyl-2-iodo-1-(trifluoromethyl)benzene involves the introduction of an ethyl group, an iodine atom, and a trifluoromethyl group onto a benzene ring.", "Starting Materials": [ "Benzene", "Ethyl bromide", "Sodium iodide", "Copper(I) iodide", "Copper(II) iodide", "Trifluoromethyl iodide", "Sodium carbonate", "Acetone", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of benzene with bromine and iron(III) bromide to form bromobenzene", "Step 2: Alkylation of bromobenzene with ethyl bromide and sodium iodide in the presence of copper(I) iodide to form 4-ethylbromobenzene", "Step 3: Substitution of the bromine atom in 4-ethylbromobenzene with iodine using copper(II) iodide and sodium iodide to form 4-ethyl-2-iodobenzene", "Step 4: Trifluoromethylation of 4-ethyl-2-iodobenzene with trifluoromethyl iodide and copper(I) iodide in the presence of sodium carbonate and acetone to form 4-ethyl-2-iodo-1-(trifluoromethyl)benzene" ] }

CAS RN

1369924-13-9

Molecular Formula

C9H8F3I

Molecular Weight

300.1

Purity

95

Origin of Product

United States

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